molecular formula C13H14N4 B1482165 6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098057-52-2

6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No. B1482165
M. Wt: 226.28 g/mol
InChI Key: JPPBUMIASBINGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a complex organic molecule that contains several functional groups and structural features. It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Additionally, it has two cyclopropyl groups, which are three-membered alkane rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The imidazole and pyrazole rings could potentially be formed through cycloaddition reactions . The cyclopropyl groups could be introduced through reactions with cyclopropane-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrazole rings are aromatic and planar, while the cyclopropyl groups are non-planar and can exhibit interesting reactivity due to their ring strain .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and pyrazole rings, as well as the cyclopropyl groups. The nitrogen atoms in the imidazole and pyrazole rings could potentially act as nucleophiles in reactions. The cyclopropyl groups, due to their ring strain, could potentially undergo ring-opening reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Research demonstrates innovative methods for synthesizing derivatives of 1H-imidazo[1,2-b]pyrazole-7-carbonitrile, including a study by Khalafy et al. (2014) on the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles (Khalafy et al., 2014).
  • Cyclocondensation Reactions : Joshi et al. (2018) explored microwave-promoted ring-closure reactions of 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile, revealing insights into cyclocondensation processes and their mechanisms (Joshi et al., 2018).

Biological and Medicinal Research

  • Antioxidant and Antimicrobial Activities : A study by Bassyouni et al. (2012) synthesized new derivatives and evaluated their antioxidant and antimicrobial activities, highlighting the compound's potential in these areas (Bassyouni et al., 2012).
  • Antibacterial and Antifungal Properties : Hafez et al. (2015) synthesized polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, assessing their antibacterial and antifungal activities, underscoring the compound's relevance in combating microbial infections (Hafez et al., 2015).

Molecular Docking and In Vitro Studies

  • Molecular Docking Screenings : Flefel et al. (2018) conducted in silico molecular docking screenings of newly synthesized derivatives, assessing their interactions with target proteins, which is crucial for understanding the compound's potential pharmaceutical applications (Flefel et al., 2018).

Green Chemistry and Synthesis

  • Eco-Friendly Synthesis Approaches : Kiyani and Bamdad (2018) used sodium ascorbate as a catalyst for the green synthesis of 5-aminopyrazole-4-carbonitriles, showcasing an environmentally friendly approach to producing these compounds (Kiyani & Bamdad, 2018).

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given the known activities of some imidazole and pyrazole derivatives . Additionally, further studies could be conducted to explore its reactivity and potential uses in synthetic chemistry.

properties

IUPAC Name

6-cyclopropyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c14-7-11-12(10-3-4-10)15-17-6-5-16(13(11)17)8-9-1-2-9/h5-6,9-10H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPBUMIASBINGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C(=N3)C4CC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.